Structural Differentiation: The Ortho-Tolyl vs. Para-Tolyl Substituent Effect
The target compound uniquely bears an ortho-tolyl group at the pyrazole 4-position. Its direct structural analog, 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286696-XX-X), features an opposite substitution pattern (p-tolyl on the acetamide, o-tolyl on the pyrazole), leading to a different electronic and steric environment. In related pyrazole series, ortho-substitution on the 4-aryl ring has been shown to drastically impact target binding affinity compared to para-substituted congeners . No head-to-head quantitative comparison between these two exact compounds has been published, but the structural divergence is well-defined.
| Evidence Dimension | Steric and electronic modulation of the pyrazole 4-aryl position |
|---|---|
| Target Compound Data | o-tolyl at pyrazole C4; N-(2,4-dimethoxyphenyl)acetamide at N1 |
| Comparator Or Baseline | Analog with p-tolyl at acetamide; o-tolyl at pyrazole C4 (CAS 1286696-XX-X) |
| Quantified Difference | No direct activity comparison available; divergent substitution pattern confirmed by structure. |
| Conditions | Structural analysis (SMILES, InChI) from vendor databases. |
Why This Matters
Procurement of the ortho-tolyl pyrazole isomer ensures access to a distinct molecular topology that cannot be replicated by para-substituted analogs, which is critical for SAR-driven lead optimization campaigns.
